molecular formula C12H14F3NO B14121952 N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide

N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide

Cat. No.: B14121952
M. Wt: 245.24 g/mol
InChI Key: HJMUPSYCONSKIA-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide: is an organic compound characterized by the presence of a trifluoroacetamide group attached to a tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-tert-butylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-tert-butylaniline+trifluoroacetic anhydrideThis compound\text{2-tert-butylaniline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 2-tert-butylaniline+trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the trifluoroacetamide group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the trifluoroacetamide group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-tert-butylphenyl)-2,2,2-trifluoroacetic acid, while reduction may produce N-(2-tert-butylphenyl)-2,2,2-trifluoroethylamine.

Scientific Research Applications

N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • N-(2-tert-butylphenyl)acetamide
  • N-(2-tert-butylphenyl)benzamide
  • N-(2-tert-butylphenyl)formamide

Comparison: N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it suitable for a wider range of applications.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)8-6-4-5-7-9(8)16-10(17)12(13,14)15/h4-7H,1-3H3,(H,16,17)

InChI Key

HJMUPSYCONSKIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C(F)(F)F

Origin of Product

United States

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